![molecular formula C13H11N3O3S B2845899 Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 478039-20-2](/img/structure/B2845899.png)
Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
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Overview
Description
“Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C13H11N3O3S . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Physical And Chemical Properties Analysis
The compound has a molar mass of 289.31 g/mol . Its density is predicted to be 1.51±0.1 g/cm3, and its boiling point is predicted to be 451.7±47.0 °C . More specific physical and chemical properties such as solubility, stability, and reactivity would require experimental determination.Scientific Research Applications
Synthesis and Chemical Transformations
Quinazolinone derivatives, including structures analogous to "Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate", have been synthesized through various chemical reactions that demonstrate the compound's versatility and potential for further modification. For instance, the synthesis of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl)acetohydrazide involved the treatment of ambident sodium salt of 2-methylsulfanyl-4(3H)-quinazolinone with methyl bromoacetate, followed by reaction with hydrazine hydrate and intramolecular cyclization, highlighting the compound's reactivity and potential for generating structurally diverse derivatives (Burbulienė, Bobrovas, & Vainilavicius, 2006). Similarly, the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid led to the synthesis of novel 2-(4-oxo-3,4- dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one derivatives, showcasing a methodology for introducing sulfinylmethyl groups to the quinazolinone core (Reddy, Naidu, & Dubey, 2012).
Biological Significance
Quinazolinone derivatives have been extensively studied for their antimicrobial activities, offering insights into their potential applications in addressing microbial resistance. For example, novel methylsulfanyl-triazoloquinazoline derivatives demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, suggesting their potential as antimicrobial agents (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013). Additionally, quinazolin-4-one derivatives isolated from Streptomyces species have expanded the understanding of natural products' chemical diversity and their biological activities, though specific activities were not reported in the study by Maskey et al. (2004) (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).
Future Directions
properties
IUPAC Name |
methyl 2-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-19-11(18)7-20-13-14-9-5-3-2-4-8(9)12-15-10(17)6-16(12)13/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSGCVGQSJSXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate |
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